In vitro biological activity of 2-Methylfuro[2,3-c]pyridine
In vitro biological activity of 2-Methylfuro[2,3-c]pyridine
An In-Depth Technical Guide to the In Vitro Biological Activity of the Furo[2,3-c]pyridine Scaffold
Introduction
The furo[2,3-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, characterized by the fusion of an electron-rich furan ring with an electron-deficient pyridine ring.[1] This unique electronic arrangement provides a versatile platform for designing novel therapeutic agents with a wide range of biological activities.[1][2] Derivatives of this core structure have demonstrated significant potential in various therapeutic areas, including oncology and inflammatory diseases.[2] This guide offers an in-depth exploration of the in vitro biological activities of furo[2,3-c]pyridine derivatives, providing insights into their mechanisms of action, experimental evaluation, and potential for drug development.
Mechanism of Action: Targeting Key Cellular Pathways
Furo[2,3-c]pyridine derivatives exert their biological effects by modulating the activity of specific molecular targets, primarily protein kinases, which are crucial regulators of cellular processes.[2] Inhibition of these kinases can disrupt aberrant signaling pathways that drive diseases like cancer.
One of the key mechanisms of action for certain furo[2,3-c]pyridine derivatives is the inhibition of the IκB kinase (IKK) complex. The IKK complex plays a central role in the NF-κB signaling pathway, a critical pathway involved in inflammatory responses and the survival of cancer cells.[2] By inhibiting IKK, these compounds can block the activation of NF-κB, leading to anti-inflammatory effects and the induction of apoptosis in cancer cells.[2]
Another significant target for this class of compounds is the B-Raf kinase, a component of the MAPK/ERK signaling pathway.[3] Mutations in the B-Raf gene are common in various cancers, leading to constitutive activation of the pathway and uncontrolled cell proliferation. Potent and selective inhibitors of B-Raf based on the furo[2,3-c]pyridine scaffold have been developed, demonstrating the therapeutic potential of this chemical class in oncology.[3]
Furthermore, derivatives of the isomeric furo[3,2-b]pyridine scaffold have shown inhibitory activity against SIRT1, a class III histone deacetylase involved in cell metabolism and aging, suggesting another avenue for the therapeutic application of furopyridines.[4]
Below is a diagram illustrating the inhibition of the NF-κB signaling pathway by furo[2,3-c]pyridine derivatives.
Caption: Inhibition of the NF-κB signaling pathway by a furo[2,3-c]pyridine derivative.
In Vitro Biological Activities of Furo[2,3-c]pyridine Derivatives
The in vitro biological activities of various furo[2,3-c]pyridine and related furopyridine derivatives have been evaluated across a range of cancer cell lines. The following table summarizes the cytotoxic activities of selected compounds.
| Compound Class | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Furo[2,3-b]pyridines-2-carboxamides | MDA-MB-435 (Melanoma) | Antiproliferative | 0.023 | [5] |
| Furo[2,3-b]pyridines-2-carboxamides | MDA-MB-468 (Breast Cancer) | Antiproliferative | 0.046 | [5] |
| Furo[3,2-b]pyridine derivative 3b | MDA-MB-231 (Breast Cancer) | Cytotoxicity | Not specified | [4] |
| Furo[3,2-b]pyridine derivative 3b | MCF-7 (Breast Cancer) | Cytotoxicity | Not specified | [4] |
| Novel Pyridine Derivatives | MCF-7 (Breast Cancer) | Cytotoxicity (MTT) | 0.5 - 6.6 | [6] |
| Novel Pyridine Derivatives | HepG2 (Liver Cancer) | Cytotoxicity (MTT) | 5.27 - 6.6 | [6] |
Experimental Protocols
The evaluation of the in vitro biological activity of furo[2,3-c]pyridine derivatives typically involves a series of standardized assays to determine their cytotoxic and mechanistic effects.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] It is widely used to measure the cytotoxic effects of potential anticancer compounds.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in a 96-well plate at a density of 1 x 104 cells/well and incubated for 24 hours at 37°C.[7]
-
Compound Treatment: The cells are then treated with serial dilutions of the furo[2,3-c]pyridine derivatives (e.g., 0.1 to 100 µM) and incubated for an additional 48-72 hours.[7][8]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
The following diagram illustrates the workflow of the MTT assay.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Kinase Inhibition Assay
To determine the specific molecular targets of furo[2,3-c]pyridine derivatives, in vitro kinase inhibition assays are performed. These assays measure the ability of a compound to inhibit the activity of a specific kinase.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compounds. The kinase, substrate, and ATP are prepared in an appropriate assay buffer.
-
Reaction Setup: In a microplate, the test compound is incubated with the kinase.
-
Reaction Initiation: The reaction is initiated by adding the substrate and ATP. The plate is then incubated at a specific temperature for a set period.
-
Detection: The kinase activity is measured by detecting the amount of phosphorylated substrate. This can be done using various methods, such as fluorescence polarization, TR-FRET, or luminescence.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.
Conclusion
The furo[2,3-c]pyridine scaffold represents a promising starting point for the development of novel therapeutic agents. Derivatives of this core structure have demonstrated significant in vitro biological activity, particularly as anticancer agents, through the inhibition of key cellular signaling pathways. The experimental protocols outlined in this guide provide a framework for the continued evaluation and optimization of these compounds. Further research into the structure-activity relationships and in vivo efficacy of furo[2,3-c]pyridine derivatives is warranted to fully realize their therapeutic potential.
References
-
Al-Ostoot, F. H., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(3), 3247-3263. [Link]
-
Alhakamy, N. A., et al. (2023). In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Derivatives. MDPI. [Link]
-
Sharma, P., & Kumar, V. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Journal of the Indian Chemical Society, 98(12), 100228. [Link]
-
Abdel-Sattar, E. A., et al. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Medicinal Chemistry, 14(3), 476-494. [Link]
-
Wang, Y., et al. (2022). Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. Frontiers in Pharmacology, 13, 1007673. [Link]
-
IntechOpen. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. [Link]
-
Buckmelter, A. J., et al. (2011). The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1248-1252. [Link]
-
Kumar, A., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry, 20(8), 932-940. [Link]
-
ResearchGate. (n.d.). Furo[2,3‐b]pyridine derivatives. a–c Reactions about the structural... [Link]
-
Ismail, A., et al. (2025). Exploring Thieno/Furo[2,3-b]pyridines as new scaffolds for potential FAK inhibition: Design, synthesis, biological evaluation and in silico studies. Bioorganic Chemistry, 159, 108392. [Link]
-
El-Gamal, M. I., et al. (2025). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2381156. [Link]
-
Barker, D., et al. (2014). Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. European Journal of Medicinal Chemistry, 86, 689-701. [Link]
-
MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]
-
Al-Warhi, T., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]
-
Ghorab, M. M., & Alsaid, M. S. (2016). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Biomedical Research, 27(1). [Link]
-
IntechOpen. (2022). Anticancer Functions of Pyridine Heterocycles. [Link]
-
Mor. J. Chem. (2016). Mini Review on synthetic methods and biological activities of various substituted Pyrimidine derivatives. [Link]
-
ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines. [Link]
-
NextSDS. (n.d.). 2-Methylfuro[2,3-c]pyridine — Chemical Substance Information. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Furo[2,3-c]pyridine-2-carboxylic acid methyl ester | Benchchem [benchchem.com]
- 3. The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Derivatives [mdpi.com]
- 8. Frontiers | Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro [frontiersin.org]
